methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Description
Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate (CAS 1807937-85-4) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrole scaffold. Its structure comprises a six-membered pyran ring fused to a five-membered pyrrole ring, with stereochemical specificity at the 3a and 7a positions. The methyl ester group at the 7a position enhances its utility as a synthetic intermediate, particularly in pharmaceutical and fine chemical synthesis. This compound is classified under intermediates and fine chemicals, with applications in drug discovery and development, as inferred from structural analogs (e.g., tert-butyl carbamate derivatives and related esters) .
Properties
IUPAC Name |
methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUVCHHHSGKOEH-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCOCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCOC[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate typically begins with the formation of the pyrano-pyrrole core. This is achieved through cyclization reactions involving precursors such as γ-butyrolactone and an amine derivative. The process is often facilitated by catalysts like Lewis acids under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial methods may vary, large-scale production typically employs batch or continuous flow reactors. These ensure consistent reaction conditions and optimal yields. Reagent recycling and purification steps are integrated to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate can undergo a variety of reactions:
Oxidation: : Converts it into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions can yield reduced forms of the compound, using catalysts such as palladium on carbon.
Substitution: : Nucleophilic or electrophilic substitution can occur, depending on the substituents and conditions employed.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium catalysts, lithium aluminum hydride.
Catalysts: : Lewis acids for cyclization, palladium on carbon for hydrogenation.
Major Products Formed: Oxidation generally forms more complex pyran or pyrrole derivatives, while reduction typically yields hydrogenated counterparts. Substitution reactions provide functionalized derivatives with varied applications.
Scientific Research Applications
Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate finds applications in multiple domains:
Chemistry: : As an intermediate in organic synthesis and catalyst design.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: : Explored for its role in drug development, particularly in creating novel pharmaceuticals.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Mechanism of Effects: The compound’s mechanism of action varies depending on its application. In biological systems, it may interact with cellular receptors or enzymes, altering metabolic pathways.
Molecular Targets and Pathways: Research suggests interactions with nucleic acids and proteins, affecting gene expression and enzymatic activity. Its potential as a therapeutic agent lies in modulating these biochemical processes.
Comparison with Similar Compounds
tert-Butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate (CAS 953908-29-7)
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate
- Molecular Formula : C₂₆H₂₂N₄O₄ (from )
- Key Differences: Features a linear pyrrole-carboxylate structure with aromatic and cyano substituents. The absence of a fused bicyclic system reduces conformational rigidity compared to the target compound.
- Applications : Primarily utilized in the synthesis of polycyclic heteroaromatics for materials science and medicinal chemistry .
Stereochemical and Ring System Variants
(3aS,7aR)-7a-Phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione
(7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl-methanol
- Key Differences: A pyrido-pyrazine derivative with a methanol group. The additional nitrogen atom in the pyrazine ring enhances basicity, contrasting with the oxygen-containing pyran ring in the target compound.
- Applications : Investigated for neurological drug development due to structural similarity to neurotransmitter analogs .
Functional Group Comparisons
8-O-Acetylshanzhiside Methyl Ester
- Molecular Formula : C₂₁H₃₂O₁₂ (inferred from )
- Key Differences : A glycoside with multiple hydroxyl and acetyl groups, offering high polarity and water solubility. The carbohydrate moiety contrasts sharply with the lipophilic bicyclic system of the target compound.
- Applications : Used in pharmacological research (e.g., anti-inflammatory studies) and as a reference standard .
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
- Key Differences: A thiadiazole derivative with a furan substituent. The thiadiazole ring confers distinct electronic properties and metabolic stability compared to the pyrano-pyrrole scaffold.
- Applications : Explored in agrochemical and antimicrobial agent development .
Data Table: Comparative Analysis
Biological Activity
Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is an organic compound characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Annulation Reactions : The formation of the pyran ring can be accomplished through intramolecular cyclization.
- Functional Group Modifications : The carboxylate group can be introduced via esterification reactions.
This compound exhibits biological activity through its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways.
Pharmacological Properties
Research has indicated several potential pharmacological properties of this compound:
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary data indicate that it may inhibit inflammatory pathways, making it a candidate for conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity : Some investigations have reported antimicrobial effects against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical activity compared to control groups.
-
Anti-inflammatory Research :
- In a model of acute inflammation induced in rats, administration of the compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6.
-
Antimicrobial Efficacy :
- An investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations comparable to standard antibiotics.
| Biological Activity | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH | Significant reduction in free radicals |
| Anti-inflammatory | Edema Model | Decreased TNF-alpha and IL-6 levels |
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
